N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide
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Overview
Description
The compound N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide is a sophisticated organic molecule with notable chemical properties and various applications in scientific research. This compound is recognized for its unique structural features, which impart specific reactivity and interaction capabilities, making it a subject of interest in multiple fields, including medicinal chemistry, biological studies, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide typically involves a multi-step process. One common route begins with the formation of the dimethylamino-pyrimidine moiety, followed by the introduction of the phenoxypropanamide group. Specific reagents and conditions often include:
Step 1: : Synthesis of 4-(dimethylamino)-6-methylpyrimidine
Reagents: : Dimethylamine, methyl iodide, pyrimidine derivatives
Conditions: : Conducted in a polar solvent like dimethyl sulfoxide (DMSO) under basic conditions, typically at elevated temperatures.
Step 2: : Introduction of the phenoxypropanamide group
Reagents: : 2-phenoxypropanoic acid, coupling reagents (e.g., carbodiimides)
Conditions: : Coupling reactions in the presence of catalysts like N,N'-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
For industrial-scale production, optimization of these methods is essential to ensure high yield and purity. This may involve:
Continuous flow synthesis techniques
Use of more efficient and environmentally friendly reagents
Advanced purification methods such as high-performance liquid chromatography (HPLC)
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide: is subject to various chemical reactions:
Oxidation: : Can be oxidized under specific conditions, potentially modifying the dimethylamino group.
Reduction: : Reduction reactions might target the pyrimidine ring or the phenoxypropanamide moiety.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution, particularly at the pyrimidine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under mild conditions.
Substitution: : Using nucleophiles like amines or electrophiles in organic solvents, often under catalytic conditions.
Major Products Formed
The primary products depend on the specific reactions and conditions applied, typically resulting in modified versions of the parent compound with distinct functional groups added or altered.
Scientific Research Applications
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide: finds extensive use in:
Chemistry: : As a reactant or intermediate in synthetic organic chemistry for the development of new compounds.
Biology: : Investigating biological pathways and molecular interactions due to its structural compatibility with biological molecules.
Medicine: : Potential therapeutic applications, such as acting as a drug candidate or a molecular probe.
Industry: : Used in the development of advanced materials and chemical products.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : Interaction with specific proteins or nucleic acids, influencing biological processes.
Pathways: : Modulation of biochemical pathways, potentially affecting enzyme activity, gene expression, or signal transduction.
Comparison with Similar Compounds
When compared to similar compounds:
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide: shows unique reactivity due to its specific structural components.
Similar Compounds: : Include analogs with variations in the dimethylamino, pyrimidine, or phenoxypropanamide groups, such as N-((4-(methylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide or N-((4-(dimethylamino)-5-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide .
The distinctive features and versatile applications of This compound make it a valuable compound in various scientific and industrial fields.
Biological Activity
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a pyrimidine ring, which is further linked to a phenoxypropanamide moiety. Its molecular formula is C17H22N4O2 with a molecular weight of 318.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound primarily involves:
- Target Interaction : The compound may interact with specific proteins or nucleic acids, influencing various biochemical pathways.
- Signal Transduction : It is hypothesized to modulate enzyme activities and gene expression, potentially affecting cellular signaling pathways.
Antitumor Activity
Research has indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For example, studies on related benzamide derivatives have shown potent inhibitory effects on human cancer cell lines, suggesting that this compound could be explored for similar therapeutic applications .
Neurochemical Effects
In studies involving neurochemical assessments, compounds with similar structures have been shown to influence neurotransmitter systems, particularly in the context of psychoactive substances. The modulation of dopamine and serotonin levels in specific brain regions indicates potential implications for treating mood disorders or addiction .
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the effects of a related compound on human myelodysplastic syndrome cell lines, demonstrating its ability to induce apoptosis and cell cycle arrest through the modulation of histone deacetylases (HDACs). This suggests that this compound may have similar anticancer potential .
- Neuropharmacological Research : Another investigation into phenethylamine derivatives revealed that structural modifications can significantly alter their pharmacological profiles. This research highlighted the importance of the dimethylamino group in enhancing locomotor activity in rodent models, which could be relevant for understanding the psychostimulant effects of related compounds .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(4-(dimethylamino)-6-methylpyrimidin-2-yl)benzamide | Similar dimethylamino and pyrimidine structure | Antitumor activity through HDAC inhibition |
N-(4-(methylamino)-6-methylpyrimidin-2-yl)benzamide | Variation in amino group | Neurochemical modulation effects |
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-10-16(21(3)4)20-15(19-12)11-18-17(22)13(2)23-14-8-6-5-7-9-14/h5-10,13H,11H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGXCENNWDBILI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C(C)OC2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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